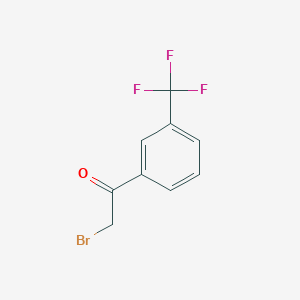

2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-[3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIYNLSEBAYCBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380896 | |

| Record name | 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2003-10-3 | |

| Record name | 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2003-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. This document details the prevalent synthetic methodologies, including a step-by-step experimental protocol for the bromination of 3'-(trifluoromethyl)acetophenone. It further presents a summary of quantitative data and characterization information, including predicted Nuclear Magnetic Resonance (NMR) data, to facilitate laboratory-scale synthesis and analysis. The guide is intended for an audience with a background in organic chemistry and is designed to be a practical resource for researchers and professionals in the field of drug development.

Introduction

This compound, also known as 3-(trifluoromethyl)phenacyl bromide, is a valuable building block in organic synthesis. Its structure, featuring a reactive α-bromo ketone and a trifluoromethyl-substituted phenyl ring, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules with potential therapeutic applications. The trifluoromethyl group often imparts desirable properties to drug candidates, such as increased metabolic stability and enhanced binding affinity. This guide focuses on the practical aspects of its synthesis, providing detailed procedural information and characterization data.

Synthetic Pathways

The most common and direct route to this compound is through the α-bromination of 3'-(trifluoromethyl)acetophenone. This electrophilic substitution reaction targets the carbon atom adjacent to the carbonyl group. Various brominating agents can be employed for this transformation, with elemental bromine (Br₂) and N-bromosuccinimide (NBS) being the most frequently utilized. The choice of reagent and reaction conditions can influence the yield and purity of the final product.

Bromination using Elemental Bromine

The reaction of 3'-(trifluoromethyl)acetophenone with elemental bromine, typically in a suitable solvent such as acetic acid, is a widely used method for the synthesis of this compound. The reaction proceeds via an acid-catalyzed enolization of the ketone followed by the electrophilic attack of bromine.

Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a convenient and safer alternative to elemental bromine for α-bromination of ketones. The reaction is often initiated by a radical initiator or light and proceeds through a radical mechanism.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound using elemental bromine.

Method 1: Bromination with Elemental Bromine in Acetic Acid

Materials:

-

3'-(Trifluoromethyl)acetophenone

-

Elemental Bromine (Br₂)

-

Glacial Acetic Acid

-

Ether

-

Saturated Sodium Chloride (NaCl) solution

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a well-ventilated fume hood, dissolve 3'-(trifluoromethyl)acetophenone (1.0 eq) in glacial acetic acid.

-

Separately, dissolve elemental bromine (1.05 eq) in a small amount of glacial acetic acid.

-

Add the bromine solution dropwise to the stirred solution of the acetophenone derivative over a period of 30 minutes. The reaction is exothermic, and the temperature should be monitored.

-

After the addition is complete, stir the reaction mixture at room temperature for 15 hours.

-

Pour the reaction mixture onto ice.

-

Extract the aqueous mixture with ether.

-

Wash the combined organic layers with water and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

Table 1: Reactant and Product Information

| Compound Name | Starting Material / Product | Molecular Formula | Molecular Weight ( g/mol ) |

| 3'-(Trifluoromethyl)acetophenone | Starting Material | C₉H₇F₃O | 188.15 |

| This compound | Product | C₉H₆BrF₃O | 267.04 |

Table 2: Reaction Conditions and Yield

| Brominating Agent | Solvent | Reaction Time (hours) | Temperature | Reported Yield (%) |

| Bromine (Br₂) | Acetic Acid | 15 | Room Temperature | Not explicitly found |

| Copper(II) Bromide | Ethyl Acetate | 12 | 60 °C | 44 |

Note: The yield for the bromination reaction with Br₂ in acetic acid was not explicitly found in the searched literature. The yield for a similar transformation using copper(II) bromide is provided for reference.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

Disclaimer: The following NMR data is predicted based on the analysis of similar compounds and general principles of NMR spectroscopy. Experimental verification is recommended.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | s | 1H | Ar-H |

| ~8.10 | d | 1H | Ar-H |

| ~7.85 | d | 1H | Ar-H |

| ~7.65 | t | 1H | Ar-H |

| ~4.45 | s | 2H | -CH₂Br |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O |

| ~135 | Ar-C |

| ~131 (q) | Ar-C-CF₃ |

| ~130 | Ar-CH |

| ~129 | Ar-CH |

| ~127 (q) | Ar-CH |

| ~125 (q) | Ar-CH |

| ~123 (q) | -CF₃ |

| ~30 | -CH₂Br |

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Logical Relationship of Synthesis Steps

Caption: Key logical steps in the bromination of 3'-(trifluoromethyl)acetophenone.

Conclusion

This technical guide outlines a reliable and straightforward method for the synthesis of this compound. The provided experimental protocol, along with the summarized data, serves as a valuable resource for chemists involved in pharmaceutical research and development. While a specific yield for the primary synthetic route was not found in the literature, the alternative method provides a benchmark. The predicted NMR data offers a useful reference for the characterization of the synthesized product. It is recommended that researchers validate the spectral data experimentally.

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone is an alpha-brominated ketone derivative of acetophenone. This compound, featuring a trifluoromethyl-substituted phenyl ring, is a key intermediate in organic synthesis. Its utility lies in the reactive α-bromo ketone moiety, which serves as a versatile electrophilic site for the introduction of various functionalities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. The compound is a light yellow solid with a low melting point, and it is classified as a corrosive and lachrymatory substance, necessitating careful handling in a laboratory setting.[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₆BrF₃O | [1] |

| Molecular Weight | 267.04 g/mol | [1] |

| Melting Point | 22 °C | |

| Boiling Point | 232.4 °C at 760 mmHg | [2] |

| Density | 1.593 g/cm³ | [2] |

| Appearance | Light yellow solid | [1] |

| Solubility | Soluble in chloroform and benzene; sparingly soluble in ethanol and methanol. | [3] |

Reactivity and Stability

This compound is stable under normal laboratory conditions.[1] However, it is incompatible with strong oxidizing agents.[1] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, hydrogen halides, gaseous hydrogen fluoride, fluorine, and bromine.[1]

The reactivity of this compound is primarily dictated by the α-bromo ketone functional group. This moiety provides multiple electrophilic centers, making the molecule susceptible to attack by a wide range of nucleophiles. The primary sites of nucleophilic attack are the carbonyl carbon and the α-carbon bearing the bromine atom.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the α-bromination of its corresponding ketone precursor, 1-(3-(trifluoromethyl)phenyl)ethanone. A general and adaptable experimental protocol is described below, based on the bromination of a similar substituted acetophenone.[4]

Materials:

-

1-(3-(trifluoromethyl)phenyl)ethanone

-

Bromine (Br₂)

-

Chloroform (CHCl₃)

-

10% aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (230-400 mesh)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a stirred solution of 1-(3-(trifluoromethyl)phenyl)ethanone (1 equivalent) in chloroform, add bromine (1 equivalent) dropwise at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Pour the reaction mixture into ice-cold water and separate the organic layer.

-

Wash the organic layer sequentially with water, 10% aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent to yield the pure this compound.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.[1]

-

Hazard Statements: Causes severe skin burns and eye damage.[1] It is also a lachrymator, meaning it can cause irritation to the eyes and mucous membranes, leading to tearing.[1]

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection.[1] In case of contact with eyes, rinse cautiously with water for several minutes.[1] If swallowed, rinse mouth and do not induce vomiting.[1] Seek immediate medical attention in case of exposure.[1]

Applications in Research and Development

The primary application of this compound is as a building block in organic synthesis. The presence of the trifluoromethyl group can impart desirable properties to target molecules, such as increased metabolic stability and lipophilicity, which are often sought after in drug discovery programs. The reactive α-bromo ketone functionality allows for its use in a variety of chemical transformations, including:

-

Synthesis of Heterocycles: It is a common precursor for the synthesis of various heterocyclic systems, such as imidazoles, thiazoles, and oxazoles, through condensation reactions with appropriate nucleophiles.

-

Alkylation of Nucleophiles: It can be used to alkylate a wide range of nucleophiles, including amines, thiols, and carbanions, to introduce the 3-(trifluoromethyl)phenacyl moiety into a molecule.

-

Medicinal Chemistry: As an intermediate, it is valuable in the synthesis of novel compounds with potential biological activity for various therapeutic areas.

References

An In-depth Technical Guide to 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone (CAS: 2003-10-3): A Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone, a versatile chemical intermediate with significant applications in organic synthesis and drug discovery. This document details its physicochemical properties, spectroscopic data, synthesis, and its role as a precursor to various heterocyclic compounds with potential therapeutic activities.

Physicochemical and Spectroscopic Data

This compound is a light yellow solid that requires careful handling due to its corrosive nature. It should be stored under an inert atmosphere at 2-8°C. Key physicochemical and spectroscopic data are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2003-10-3 | |

| Molecular Formula | C₉H₆BrF₃O | |

| Molecular Weight | 267.04 g/mol | |

| Appearance | Light yellow solid | |

| Boiling Point (Predicted) | 232.4 °C at 760 mmHg | |

| Density (Predicted) | 1.593 g/cm³ | |

| Storage | 2-8°C, under inert atmosphere |

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks / Shifts |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.11 (d, J = 8.0 Hz, 2H), 7.78 (d, J = 8.0 Hz, 2H), 4.47 (s, 2H) (for 4-(trifluoromethyl) isomer) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 190.4, 136.5, 135.1 (q, J = 32.2 Hz), 129.3, 125.9 (q, J = 3.8 Hz), 123.3 (q, J = 271.8 Hz), 30.3 (for 4-(trifluoromethyl) isomer) |

| IR (KBr) | Characteristic peaks for C=O (ketone), C-Br, C-F, and aromatic C-H bonds are expected. The carbonyl (C=O) stretch for a conjugated ketone typically appears in the range of 1685-1666 cm⁻¹. |

| Mass Spectrometry | Predicted [M+H]⁺: 266.96268 m/z, [M+Na]⁺: 288.94462 m/z. |

Synthesis

A common and effective method for the synthesis of this compound involves the bromination of 3'-(trifluoromethyl)acetophenone.

Experimental Protocol: Synthesis of this compound

Materials:

-

3'-(Trifluoromethyl)acetophenone

-

Bromine

-

Acetic Acid

Procedure:

-

Dissolve 3'-(trifluoromethyl)acetophenone (1 equivalent) in glacial acetic acid.

-

Separately, dissolve bromine (1.05 equivalents) in glacial acetic acid.

-

Add the bromine solution dropwise to the acetophenone solution with stirring over a period of 30 minutes.

-

Continue stirring the reaction mixture for 15 hours at room temperature.

-

Pour the reaction mixture onto ice.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the organic layer sequentially with water and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Remove the solvent under reduced pressure to yield the crude product as a pale yellow liquid.

This protocol provides a straightforward method for obtaining the desired α-bromoketone, a versatile precursor for further chemical transformations.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug discovery lies in its role as a versatile electrophilic building block for the synthesis of various heterocyclic scaffolds. The α-bromo ketone functionality is highly reactive towards nucleophiles, enabling the construction of complex molecular architectures.

Synthesis of Thiazole Derivatives

A prominent application of this compound is in the Hantzsch thiazole synthesis. Reaction with various thioamides yields 2,4-disubstituted thiazoles, a privileged scaffold in medicinal chemistry with a broad range of biological activities, including antimicrobial and anticancer effects.

Synthesis of Imidazole Derivatives

Similarly, this compound can react with amidines to afford substituted imidazoles. Imidazoles are another important class of heterocycles found in numerous approved drugs, exhibiting a wide array of pharmacological activities, including antifungal and anti-inflammatory properties.

Biological Relevance and Future Directions

While this compound itself is not typically the final active pharmaceutical ingredient, its incorporation into more complex molecules is of high interest to medicinal chemists. The trifluoromethyl group is a common bioisostere for a methyl group and can significantly enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.

The heterocyclic compounds derived from this intermediate have been investigated for a range of biological activities. For instance, certain thiazole derivatives have shown promise as anticancer agents by targeting specific signaling pathways involved in cell proliferation and survival. Similarly, imidazole-containing compounds are widely explored for their potential as inhibitors of enzymes such as kinases and for their antimicrobial properties.

Future research will likely continue to leverage the reactivity of this compound to generate novel libraries of heterocyclic compounds for high-throughput screening against various disease targets. The exploration of its use in the synthesis of inhibitors for emerging drug targets, such as protein-protein interactions and epigenetic modifiers, represents a promising avenue for future drug discovery efforts.

In-Depth Technical Guide: 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone, a key building block in synthetic and medicinal chemistry. This document details its physicochemical properties, synthesis, and significant applications in the development of therapeutic agents, with a focus on its role as a precursor to potent kinase inhibitors. A detailed experimental protocol for a representative synthetic transformation and a visualization of a relevant biological signaling pathway are included to support researchers in their drug discovery and development endeavors.

Introduction

This compound is a halogenated ketone that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a reactive bromo group and a trifluoromethylphenyl moiety, makes it a valuable precursor for the construction of a wide range of heterocyclic compounds and other complex organic molecules. The trifluoromethyl group is a common feature in many pharmaceuticals, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This guide explores the essential data and methodologies associated with this compound.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₉H₆BrF₃O | [1] |

| Molecular Weight | 267.04 g/mol | [1] |

| CAS Number | 2003-10-3 | |

| Appearance | Off-white to light yellow crystalline solid | |

| Synonyms | 3-(Trifluoromethyl)phenacyl bromide, 2-Bromo-3'-(trifluoromethyl)acetophenone | [2] |

Synthesis and Reactivity

This compound is typically prepared through the bromination of 1-(3-(trifluoromethyl)phenyl)ethanone. The α-bromo ketone functionality is a powerful electrophilic center, making it susceptible to nucleophilic attack. This reactivity is frequently exploited in the synthesis of more complex molecules.

A general method for the synthesis of α-bromo ketones involves the reaction of the parent ketone with a brominating agent, such as bromine in a suitable solvent.

Experimental Protocol: Synthesis of a Thiazole Derivative

The following protocol describes a representative Hantzsch thiazole synthesis, a common reaction for α-bromo ketones, to illustrate the utility of this compound as a synthetic intermediate.

Reaction:

A representative Hantzsch thiazole synthesis.

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.

-

Add 1.1 equivalents of thiourea to the solution.

-

Equip the flask with a reflux condenser and stir the mixture at room temperature for 15 minutes.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If no precipitate forms, reduce the solvent volume under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the desired 2-amino-4-(3-(trifluoromethyl)phenyl)thiazole.

-

Characterize the final product by appropriate analytical methods (e.g., NMR, Mass Spectrometry, IR).

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound as a synthetic intermediate is particularly evident in the field of medicinal chemistry, where it has been employed in the synthesis of various biologically active compounds.

Precursor to Kinase Inhibitors

A notable application of this compound is in the synthesis of kinase inhibitors. The 1-{[3-(trifluoromethyl)phenyl]acetyl} moiety, which can be derived from this compound, is present in potent and selective inhibitors of Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[3] PERK is a key component of the unfolded protein response (UPR), a cellular stress response pathway implicated in various diseases, including cancer and neurodegenerative disorders.

The compound GSK2606414 is a first-in-class, orally available, and selective PERK inhibitor that contains the 1-{[3-(trifluoromethyl)phenyl]acetyl} structural motif.[3] The development of such inhibitors highlights the importance of this compound as a building block for creating targeted therapies.

PERK Signaling Pathway

The PERK signaling pathway is activated in response to endoplasmic reticulum (ER) stress. The diagram below illustrates a simplified workflow of PERK activation and its downstream effects, which are targeted by inhibitors derived from the subject compound.

Simplified PERK Signaling Pathway and Point of Inhibition.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a substance that causes severe skin burns and eye damage. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its utility as a precursor for biologically active molecules, particularly in the development of targeted kinase inhibitors, underscores its importance for researchers in the field of drug discovery. This guide provides essential information to facilitate its safe and effective use in the laboratory.

References

- 1. americanelements.com [americanelements.com]

- 2. biosynce.com [biosynce.com]

- 3. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone is a halogenated aromatic ketone that serves as a crucial intermediate in organic synthesis. Its trifluoromethylphenyl moiety imparts unique electronic properties and metabolic stability, making it a valuable building block in the development of novel pharmaceutical agents and other specialty chemicals. This document provides a comprehensive overview of its chemical structure, properties, synthesis, and handling.

Chemical Structure and Properties

This compound, also known as 3'-(trifluoromethyl)phenacyl bromide, possesses a central ethanone core bonded to a bromine atom and a 3-(trifluoromethyl)phenyl group.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₆BrF₃O | [1] |

| Molecular Weight | 267.04 g/mol | [1] |

| CAS Number | 2003-10-3 | [1] |

| Appearance | Light yellow solid | [2] |

| Boiling Point | 232.4 °C at 760 mmHg | [1] |

| Density | 1.593 g/cm³ | [1] |

| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(=O)CBr | [1] |

| InChI | InChI=1S/C9H6BrF3O/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4H,5H2 | [1] |

Spectroscopic Data

The following table summarizes the reported ¹H-NMR data for the compound.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂Br | 4.46 | singlet | - |

| Aromatic H | 7.66 | broad triplet | 7.9 |

| Aromatic H | 7.88 | broad doublet | 7.6 |

| Aromatic H | 8.19 | broad doublet | 5.5 |

| Aromatic H | 8.25 | broad singlet | - |

Solvent: CDCl₃, Reference: TMS

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of 3'-(trifluoromethyl)acetophenone. Several effective brominating agents can be employed for this transformation.

Caption: General synthesis workflow.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound using different brominating agents.

Protocol 1: Bromination using Pyridinium Perbromide

-

Reaction Setup: To a solution of 3'-(trifluoromethyl)acetophenone (0.423 mol) in toluene (423 mL) under ice-bath cooling, slowly add pyridinium perbromide (0.423 mol).

-

Reaction Execution: Stir the reaction mixture for 5 hours, allowing it to warm to room temperature naturally.

-

Work-up: Cool the reaction solution in an ice bath and quench by the slow dropwise addition of distilled water (400 mL).

-

Extraction and Purification: Separate the toluene layer and wash it with a saturated aqueous solution of sodium bicarbonate (400 mL). Dry the organic phase with anhydrous magnesium sulfate, concentrate under reduced pressure, and purify by reduced pressure distillation to yield the final product. A yield of 81.7% has been reported for this method.[3]

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a stirrer, reflux condenser, and thermometer, add 3'-(trifluoromethyl)acetophenone, N-bromosuccinimide, and 150 mL of carbon tetrachloride.

-

Reaction Execution: Heat the mixture to reflux in an oil bath for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, a white solid (succinimide) will precipitate. Filter the mixture and wash the filter cake.

-

Purification: Evaporate the filtrate to dryness. Dissolve the resulting concentrate in ethyl acetate, dry with anhydrous sodium sulfate, and concentrate to obtain the target compound.[4]

Protocol 3: Bromination using Elemental Bromine

-

Reaction Setup: Dissolve 3'-(trifluoromethyl)acetophenone (0.054 mol) in 100 mL of acetic acid. Separately, dissolve bromine (0.057 mol) in 20 mL of acetic acid.

-

Reaction Execution: Add the bromine solution portionwise over 30 minutes to the acetophenone solution. Stir the mixture for 15 hours.

-

Work-up: Pour the reaction mixture onto 150 g of ice and extract with 300 mL of ether.

-

Purification: Wash the organic layer with 300 mL of water and 300 mL of saturated NaCl solution. Dry the organic layer with MgSO₄ and evaporate the solvent to yield the product as a pale yellow liquid.

Safety and Handling

This compound is a corrosive material that can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[2][5] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[5] In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.

Applications in Research and Development

As a versatile synthetic intermediate, this compound is utilized in the construction of a wide array of more complex molecules. The presence of the bromine atom provides a reactive site for nucleophilic substitution, while the trifluoromethyl group can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. Its primary application lies in the synthesis of heterocyclic compounds and other substituted aromatic derivatives for potential use in medicinal chemistry and materials science.[5][6]

References

- 1. Sciencemadness Discussion Board - Preparation of N-Bromosuccinimide - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. suru-chem.com [suru-chem.com]

- 3. N-Bromosuccinimide synthesis - chemicalbook [chemicalbook.com]

- 4. grokipedia.com [grokipedia.com]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. N bromosuccinamide reagent | PPTX [slideshare.net]

A Comprehensive Technical Guide to 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone, a key building block in modern medicinal chemistry. This document outlines its chemical properties, synthesis, and significant applications in the development of novel therapeutics, particularly kinase inhibitors.

Chemical Identity and Properties

This compound is an organic compound that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1] Its systematic IUPAC name is 2-bromo-1-[3-(trifluoromethyl)phenyl]ethanone .[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-bromo-1-[3-(trifluoromethyl)phenyl]ethanone | [1] |

| Synonyms | 3-(Trifluoromethyl)phenacyl bromide, 2-Bromo-3'-(trifluoromethyl)acetophenone | [1] |

| CAS Number | 2003-10-3 | [1] |

| Molecular Formula | C₉H₆BrF₃O | [1] |

| Molecular Weight | 267.04 g/mol | [1] |

| Boiling Point | 232.4 °C at 760 mmHg | [1] |

| Density | 1.593 g/cm³ | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the α-bromination of its precursor, 1-(3-(trifluoromethyl)phenyl)ethanone.

Experimental Protocol: α-Bromination of 1-(3-(trifluoromethyl)phenyl)ethanone

This protocol is a general procedure adapted from standard bromination reactions of aromatic ketones.

Materials:

-

1-(3-(trifluoromethyl)phenyl)ethanone

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., Chloroform, Carbon Tetrachloride, or Acetic Acid)

-

Radical initiator (e.g., AIBN or benzoyl peroxide, if using NBS)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(3-(trifluoromethyl)phenyl)ethanone (1.0 equivalent) in a suitable anhydrous solvent.

-

Bromination with Bromine:

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0 equivalent) in the same solvent to the stirred solution using a dropping funnel. Maintain the temperature between 0-5°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Bromination with N-Bromosuccinimide (Wohl-Ziegler Bromination):

-

To the solution of the ketone in an appropriate solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (1.0 equivalent) and a catalytic amount of a radical initiator like AIBN.

-

Heat the mixture to reflux. The reaction can also be initiated using a UV lamp.

-

Monitor the reaction by TLC. Once complete, cool the mixture to room temperature.

-

-

Workup:

-

Pour the reaction mixture into ice-cold water.

-

If bromine was used, decolorize the excess bromine with a saturated solution of sodium thiosulfate.

-

Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

References

In-Depth Technical Guide: 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone, a substituted acetophenone, is a versatile chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, comprising a reactive α-bromo ketone and a trifluoromethyl-substituted phenyl ring, make it a valuable building block for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. The trifluoromethyl group often imparts desirable properties to bioactive molecules, such as enhanced metabolic stability and increased lipophilicity, making this reagent particularly relevant in drug discovery and development.

This technical guide provides a comprehensive overview of this compound, including its synonyms, chemical and physical properties, detailed experimental protocols for its synthesis and application, and its role in the development of potential therapeutic agents.

Chemical Identity and Synonyms

IUPAC Name: 2-bromo-1-[3-(trifluoromethyl)phenyl]ethanone[1]

Common Synonyms:

-

3-(Trifluoromethyl)phenacyl bromide

-

2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone

-

2-Bromo-3'-(trifluoromethyl)acetophenone

-

3-(Bromoacetyl)benzotrifluoride

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₆BrF₃O | [1] |

| Molecular Weight | 267.04 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Boiling Point | 232.4 °C at 760 mmHg | [1] |

| Density | 1.593 g/cm³ | [1] |

| Flash Point | 94.373 °C | [1] |

| Storage Temperature | 2-8°C | [3] |

| Solubility | Readily soluble in ether, chloroform, and benzene; sparingly soluble in ethanol and methanol. | [4] |

Spectroscopic Data

4.1. 1H NMR Spectroscopy

-

2-bromo-1-phenylethanone (in CDCl3): δ 8.00 (d, J = 7.6 Hz, 2H), 7.63 (t, J = 7.6 Hz, 1H), 7.51 (t, J = 7.6 Hz, 2H), 4.48 (s, 2H).[5]

-

2-bromo-1-(m-tolyl)ethanone (in CDCl3): δ 7.80–7.77 (m, 2H), 7.44–7.36 (m, 2H), 4.46 (s, 2H), 2.43 (s, 3H).[5]

4.2. 13C NMR Spectroscopy

-

2-bromo-1-phenylethanone (in CDCl3): δ 191.3, 133.9, 128.9, 128.8, 31.0.[5]

-

2-bromo-1-(m-tolyl)ethanone (in CDCl3): δ 191.4, 138.7, 134.7, 133.9, 129.3, 128.7, 126.1, 31.1, 21.3.[5]

4.3. Infrared (IR) Spectroscopy

-

2-bromo-1-(m-tolyl)ethanone: 2957, 1732, 1323, 1157, 739, 701 cm-1.[5]

4.4. Mass Spectrometry

Mass spectral data for 2-bromo-1-phenylethanone is available through the NIST WebBook.[6][7] Researchers can expect a similar fragmentation pattern for this compound, with characteristic isotopic patterns for the bromine atom.

Experimental Protocols

5.1. Synthesis and Purification of this compound

This protocol describes a general method for the bromination of 3'-(trifluoromethyl)acetophenone.

Materials:

-

3'-(Trifluoromethyl)acetophenone

-

N-Bromosuccinimide (NBS) or Pyridinium tribromide

-

Carbon tetrachloride or Acetic acid

-

Benzoyl peroxide (initiator, if using NBS)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3'-(trifluoromethyl)acetophenone in a suitable solvent such as carbon tetrachloride or acetic acid.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If succinimide precipitates, remove it by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford pure this compound.

5.2. Synthesis of Thiazole Derivatives for α-Amylase Inhibition

This protocol outlines the synthesis of thiazole derivatives using this compound as a key starting material. These derivatives have shown potential as α-amylase inhibitors.

Materials:

-

This compound

-

Substituted thiourea or thiosemicarbazone

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve an equimolar amount of this compound and the desired substituted thiourea or thiosemicarbazone in ethanol.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired thiazole derivative.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable precursor for the synthesis of various biologically active molecules. Its application in the development of α-amylase inhibitors highlights its potential in the search for novel treatments for diabetes.

6.1. α-Amylase Inhibition and Signaling Pathway

α-Amylase is a key enzyme in the digestive system that breaks down complex carbohydrates into simpler sugars.[8] Inhibition of this enzyme can slow down the absorption of glucose, which is a therapeutic strategy for managing type 2 diabetes.[9][10] Thiazole derivatives synthesized from this compound have been identified as potential α-amylase inhibitors.

The following diagram illustrates the general mechanism of α-amylase action and its inhibition.

Caption: Mechanism of α-amylase inhibition by thiazole derivatives.

6.2. Experimental Workflow for Screening α-Amylase Inhibitors

The following diagram outlines a typical experimental workflow for the synthesis and screening of potential α-amylase inhibitors derived from this compound.

Caption: Experimental workflow for α-amylase inhibitor discovery.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation.[11]

-

Precautionary Statements:

-

Do not breathe dust/fume/gas/mist/vapors/spray.

-

Wash face, hands, and any exposed skin thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store locked up.

-

Dispose of contents/container to an approved waste disposal plant.[12]

-

-

Personal Protective Equipment (PPE): Use of a chemical fume hood, safety goggles, and chemical-resistant gloves is mandatory. A lab coat should be worn at all times.

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[11][12]

Conclusion

This compound is a key building block for the synthesis of diverse and complex organic molecules, particularly those with potential applications in drug discovery. Its utility in the preparation of thiazole-based α-amylase inhibitors demonstrates its importance in the development of novel therapeutic agents. This technical guide provides essential information for the safe and effective use of this versatile reagent in a research and development setting. As with all chemical reagents, a thorough understanding of its properties and hazards is crucial for its successful application.

References

- 1. tandfonline.com [tandfonline.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-BroMo-1-(3-(trifluoroMethoxy)phenyl)ethanone | 237386-01-5 [chemicalbook.com]

- 4. 1-[3,5-Bis(Trifluoromethyl)Phenyl]-2-Bromo-Ethanone | 131805-94-2 | FB92576 [biosynth.com]

- 5. rsc.org [rsc.org]

- 6. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]

- 7. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. Synthesis of novel inhibitors of α-amylase based on the thiazolidine-4-one skeleton containing a pyrazole moiety and their configurational studies - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis, α-Glucosidase, α-Amylase, and Aldol Reductase Inhibitory Activity with Molecular Docking Study of Novel Imidazo[1,2-a]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Leucine improves α-amylase secretion through the general secretory signaling pathway in pancreatic acinar cells of dairy calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of novel inhibitors of α-amylase based on the thiazolidine-4-one skeleton containing a pyrazole moiety and their configurational studies - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic ketone that serves as a crucial intermediate in organic synthesis. Its utility is particularly notable in the construction of more complex molecules within the pharmaceutical and agrochemical industries. The presence of a trifluoromethyl group can enhance the metabolic stability and lipophilicity of target compounds, while the α-bromo ketone functionality provides a reactive site for various nucleophilic substitutions and carbon-carbon bond-forming reactions. This document provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and its applications in research and development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 2003-10-3 | [1] |

| Molecular Formula | C₉H₆BrF₃O | [1] |

| Molecular Weight | 267.04 g/mol | [1] |

| Boiling Point | 232.4 °C at 760 mmHg | |

| Density | 1.593 g/cm³ | |

| Flash Point | 94.373 °C | |

| Appearance | Not consistently reported; likely a solid | |

| Melting Point | Not available in cited literature | |

| Solubility | No specific data available | |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [2] |

Synthesis

This compound is typically synthesized via the bromination of its precursor, 1-(3-(trifluoromethyl)phenyl)ethanone. The following protocol is a representative method adapted from the synthesis of similar α-bromo ketones.

Experimental Protocol: Bromination of 1-(3-(trifluoromethyl)phenyl)ethanone

This protocol describes the electrophilic substitution reaction at the α-carbon of the ketone.

Materials:

-

1-(3-(trifluoromethyl)phenyl)ethanone

-

Bromine (Br₂)

-

Chloroform (CHCl₃) or another suitable inert solvent

-

10% aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1-(3-(trifluoromethyl)phenyl)ethanone (1 equivalent) in chloroform.

-

Cool the stirred solution to 0–5°C using an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in chloroform to the reaction mixture via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Pour the reaction mixture into ice-cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, 10% aqueous sodium bicarbonate solution, and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate.[3]

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel.[3]

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Applications in Research and Development

As a synthetic intermediate, this compound is not typically investigated for its own biological activity. Instead, its value lies in its utility as a building block for creating a diverse range of more complex molecules.

Role in Organic Synthesis

The primary application of this compound is as an intermediate in organic synthesis.[4] The α-bromo ketone moiety is a versatile functional group that can participate in a variety of chemical transformations, including:

-

Nucleophilic Substitution: The bromine atom is a good leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols) to introduce new functional groups.

-

Favorskii Rearrangement: Treatment with a base can induce a rearrangement to form carboxylic acid derivatives.

-

Hantzsch Thiazole Synthesis: Reaction with a thiourea derivative can be used to construct thiazole rings, which are common scaffolds in medicinal chemistry.

-

Formation of Heterocycles: It can serve as a precursor for the synthesis of various other heterocyclic systems.

Logical Relationship in Drug Discovery

Caption: Role of the compound in the drug discovery process.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P330 + P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[5]

-

Note: This compound is also a lachrymator (a substance that irritates the eyes and causes tears).[5]

References

Spectroscopic and Synthetic Profile of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone. This alpha-bromo ketone is a valuable building block in medicinal chemistry and drug development, serving as a precursor for a variety of heterocyclic and other complex organic molecules.

Spectroscopic Data

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show a singlet for the methylene protons adjacent to the bromine and carbonyl groups. The aromatic protons will exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 | s | 2H | -C(O)CH₂Br |

| ~7.7-8.2 | m | 4H | Ar-H |

Predicted ¹³C NMR Data

The carbon NMR spectrum will feature a carbonyl carbon signal at the downfield end, a signal for the methylene carbon, and distinct signals for the aromatic carbons, including a quartet for the trifluoromethyl carbon due to C-F coupling.

| Chemical Shift (δ) ppm | Assignment |

| ~30 | -C(O)CH₂Br |

| ~124 (q, JCF ≈ 272 Hz) | -CF₃ |

| ~126-135 | Aromatic carbons |

| ~190 | C=O |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is predicted to show a strong absorption band for the carbonyl group and characteristic bands for the C-Br, C-F, and aromatic C-H bonds.

| Wavenumber (cm⁻¹) | Functional Group |

| ~1700 | C=O (carbonyl) stretch |

| ~1100-1400 | C-F (trifluoromethyl) stretch |

| ~3000-3100 | Aromatic C-H stretch |

| ~600-800 | C-Br stretch |

Predicted Mass Spectrometry Data

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of the bromine atom and the trifluoromethyl group. PubChem provides predicted m/z values for various adducts.

| m/z | Predicted Adduct |

| 266.96268 | [M+H]⁺ |

| 288.94462 | [M+Na]⁺ |

| 264.94812 | [M-H]⁻ |

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of this compound, adapted from general procedures for the bromination of acetophenones.[2][3][4][5][6][7]

Synthesis of this compound

This procedure involves the alpha-bromination of 3'-(trifluoromethyl)acetophenone.

Materials:

-

3'-(Trifluoromethyl)acetophenone

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3'-(trifluoromethyl)acetophenone (1 equivalent) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of the synthesized compound.

This diagram outlines the process from synthesis and purification to the various spectroscopic techniques employed for structural elucidation and purity assessment of the final compound.

References

- 1. rsc.org [rsc.org]

- 2. biosynce.com [biosynce.com]

- 3. ias.ac.in [ias.ac.in]

- 4. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 5. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. zenodo.org [zenodo.org]

1H NMR spectrum of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. The information presented herein is essential for the structural elucidation and purity assessment of this compound, which is a valuable building block in medicinal chemistry and materials science.

Predicted ¹H NMR Spectral Data

Due to the limited availability of public experimental spectra for this compound, the following data table has been generated based on established principles of NMR spectroscopy, including analysis of substituent effects on aromatic systems and comparison with structurally related compounds. The predictions are derived from the known spectral data of 3'-(trifluoromethyl)acetophenone and 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 1 | ~4.5 - 4.7 | Singlet (s) | 2H | N/A | -CH₂Br |

| 2 | ~7.7 - 7.8 | Triplet (t) | 1H | ~7.8 | Ar-H (H5) |

| 3 | ~7.9 - 8.0 | Doublet (d) | 1H | ~7.8 | Ar-H (H6) |

| 4 | ~8.1 - 8.2 | Doublet (d) | 1H | ~7.8 | Ar-H (H4) |

| 5 | ~8.2 - 8.3 | Singlet (s) | 1H | N/A | Ar-H (H2) |

Note: The predicted chemical shifts and coupling constants are estimates and may vary slightly from experimental values.

Interpretation of the Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

-

Methylene Protons (-CH₂Br): A singlet is predicted in the downfield region (~4.5 - 4.7 ppm). The deshielding is due to the inductive effect of the adjacent bromine atom and the carbonyl group. This signal is expected to integrate to two protons.

-

Aromatic Protons: The four protons on the trifluoromethyl-substituted phenyl ring are chemically non-equivalent and are expected to give rise to a complex multiplet pattern in the aromatic region of the spectrum (~7.7 - 8.3 ppm).

-

The proton at position 5 (H5), situated between two other protons, is predicted to appear as a triplet.

-

The protons at positions 4 (H4) and 6 (H6) are each coupled to one neighboring proton and are therefore expected to appear as doublets.

-

The proton at position 2 (H2), being adjacent to the carbonyl group and the trifluoromethyl group, is expected to be the most deshielded and may appear as a singlet or a finely split multiplet.

-

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of solid this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice for compounds of this type.[1] Other potential solvents include deuterated acetone ((CD₃)₂CO) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1] Gentle vortexing or sonication may be used to aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the height of the solution in the tube is sufficient for the instrument's detector (typically around 4-5 cm).

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent. However, the residual proton signal of the deuterated solvent is often sufficient for routine analysis.

Instrument Parameters (for a 400 MHz Spectrometer)

-

Locking and Shimming: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument) is typically used.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

-

Acquisition Time: Set the acquisition time to at least 3-4 seconds.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the chemical shift of the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

-

Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.

-

Peak Picking: Identify the chemical shift of each peak and multiplet.

-

Coupling Constant Analysis: For multiplets, determine the coupling constants (J-values) by measuring the distance between the split peaks.

Visualization of Molecular Structure and Proton Environments

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound and highlights the distinct proton environments.

Caption: Molecular structure and proton environments of this compound.

This comprehensive guide provides the necessary theoretical and practical information for researchers and scientists working with this compound to accurately interpret its ¹H NMR spectrum. The provided experimental protocol offers a robust starting point for obtaining high-quality spectral data, which is crucial for structural verification and purity assessment in drug development and other scientific endeavors.

References

13C NMR of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone

An In-depth Technical Guide to the ¹³C NMR of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy of this compound. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document details the theoretical principles, experimental protocols, and in-depth spectral interpretation for this complex molecule. By examining the distinct effects of the bromoacetyl and trifluoromethyl substituents, we elucidate the chemical environment of each carbon atom. This guide emphasizes the causality behind experimental choices and provides a self-validating framework for acquiring and interpreting high-quality ¹³C NMR data, ensuring both accuracy and reproducibility in chemical characterization.

Introduction: The Significance of this compound

This compound, with CAS Number 2003-10-3 and molecular formula C₉H₆BrF₃O, is a key building block in organic synthesis.[1] Its utility often lies in its dual reactivity: the α-bromoketone moiety is a potent electrophile for alkylation reactions, while the trifluoromethyl-substituted phenyl ring is a common feature in pharmacologically active compounds due to the metabolic stability and altered electronic properties conferred by the -CF₃ group.

Accurate structural elucidation is paramount for its use as an intermediate.[2] ¹³C NMR spectroscopy serves as a definitive tool for this purpose, providing a unique fingerprint of the carbon skeleton. However, the presence of strong electron-withdrawing groups and a heavy atom (bromine) presents unique challenges and points of interest in the spectrum, which this guide will explore in detail.

Figure 1: Labeled chemical structure of this compound.

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

The quality of the final spectrum is fundamentally dependent on a robust and well-considered experimental methodology. The protocol described below is designed to ensure high signal-to-noise and accurate chemical shift determination, particularly for the challenging quaternary and trifluoromethyl carbons.

Workflow for ¹³C NMR Analysis

Figure 2: Standard workflow for ¹³C NMR spectroscopy from sample preparation to analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 30-50 mg of this compound. A higher concentration is chosen to compensate for the low natural abundance of ¹³C and to improve the signal-to-noise ratio for quaternary carbons, which lack Nuclear Overhauser Enhancement (NOE).[3]

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent with a well-characterized residual solvent peak at ~77.16 ppm.

-

Add 1-2 drops of tetramethylsilane (TMS) as an internal reference standard for calibrating the chemical shift scale to 0.0 ppm.

-

-

Instrument Parameters (for a 100 MHz Spectrometer):

-

Pulse Program: A standard one-pulse (zgpg30 or similar) sequence with proton broadband decoupling is used. Proton decoupling is critical to simplify the spectrum by collapsing ¹³C-¹H spin-spin coupling, resulting in a single sharp peak for each unique carbon.[4]

-

Spectral Width (SW): Set to approximately 220-240 ppm. This range is sufficient to cover downfield carbonyl signals (~190 ppm) and upfield aliphatic signals.[5][6]

-

Acquisition Time (AQ): At least 1.0-1.5 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A delay of 2 seconds is crucial. Quaternary carbons and the CF₃ carbon relax slowly. An insufficient delay will lead to signal attenuation and inaccurate integration (though integration is not typically quantitative in standard ¹³C NMR).

-

Number of Scans (NS): A minimum of 1024 scans is recommended. The signals for the quaternary carbons (C1, C3) and the CF₃ carbon (C9) are inherently weak and require a significant number of acquisitions to be observed clearly above the baseline noise.[7]

-

-

Data Processing:

-

Apply an exponential multiplication function with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier Transform to convert the Free Induction Decay (FID) into the frequency-domain spectrum.

-

Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking.

-

Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

-

Spectral Interpretation and Analysis

The ¹³C NMR spectrum of this compound is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronic environment, particularly the strong electron-withdrawing effects of the carbonyl, bromo, and trifluoromethyl groups.

Predicted ¹³C NMR Chemical Shifts and Assignments

| Carbon Atom (Label) | Predicted δ (ppm) | Multiplicity (¹⁹F Coupling) | Rationale for Assignment |

| C7 (C=O) | ~190.5 | Singlet | Ketone carbonyls appear far downfield.[5] The electron-withdrawing nature of the substituted ring maintains this deshielded character. For comparison, the carbonyl in 2-bromo-1-phenylethanone is at 191.3 ppm.[8][9] |

| C1 | ~135-137 | Singlet | Aromatic carbon attached to the carbonyl group. This quaternary carbon is deshielded by the C=O group. Its signal will be of lower intensity. |

| C3 | ~131-133 | Quartet (q) | Aromatic carbon attached to the CF₃ group. Deshielded and split into a quartet by the three fluorine atoms due to two-bond C-F coupling (²J_CF). |

| C4 | ~132-134 | Singlet (or narrow q) | Aromatic CH ortho to the CF₃ group. Deshielded by the inductive effect of the CF₃ group. May show a small quartet splitting due to ³J_CF. |

| C5 | ~129-130 | Singlet (or narrow q) | Aromatic CH para to the CF₃ group. The chemical shift is influenced by both substituents. |

| C2 | ~129-131 | Singlet (or narrow q) | Aromatic CH ortho to the C=O group and meta to the CF₃ group. |

| C6 | ~126-128 | Singlet (or narrow q) | Aromatic CH meta to both electron-withdrawing groups. Expected to be the most upfield of the aromatic CH signals. |

| C9 (CF₃) | ~123 | Quartet (q) | The trifluoromethyl carbon signal is split into a 1:3:3:1 quartet due to one-bond C-F coupling (¹J_CF ≈ 272 Hz).[7] This signal is often weak and broad. |

| C8 (CH₂Br) | ~30-34 | Singlet | Aliphatic carbon attached to the highly electronegative bromine atom, causing a significant downfield shift compared to a standard methyl ketone (~26 ppm).[10][11] The value for 2-bromo-1-phenylethanone is ~31.0 ppm.[8] |

Detailed Analysis of Substituent Effects

The chemical shifts observed in the spectrum are a direct consequence of the electronic perturbations caused by the substituents.

References

- 1. americanelements.com [americanelements.com]

- 2. biosynce.com [biosynce.com]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Aldehyde - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]

- 10. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. rsc.org [rsc.org]

Mass Spectrum of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone: A Technical Overview

For Immediate Release

This technical guide provides a detailed analysis of the mass spectrum of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone, a compound of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of analytical chemistry and drug discovery, offering in-depth information on its fragmentation patterns and the experimental protocols for its characterization.

Compound Overview

Chemical Structure:

Predicted Mass Spectrum Data

While a publicly available experimental mass spectrum for this specific compound is not readily found, its fragmentation pattern can be predicted based on established principles of mass spectrometry for α-bromoketones and compounds containing a trifluoromethylphenyl group.[3][4] The primary fragmentation is expected to occur at the bonds adjacent to the carbonyl group.

The following table summarizes the predicted major fragments and their corresponding mass-to-charge ratios (m/z).

| Fragment Ion | Structure | Predicted m/z | Notes |

| [M]⁺ | [C₉H₆BrF₃O]⁺ | 266/268 | Molecular ion peak, showing the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in approximately 1:1 ratio). |

| [M-Br]⁺ | [C₉H₆F₃O]⁺ | 187 | Loss of a bromine radical. This is expected to be a significant fragment. |

| [M-CH₂Br]⁺ | [C₈H₄F₃O]⁺ | 173 | α-cleavage, loss of the bromomethyl radical. This results in the formation of the stable 3-(trifluoromethyl)benzoyl cation, which is likely to be the base peak. |

| [C₇H₄F₃]⁺ | [C₇H₄F₃]⁺ | 145 | Loss of carbon monoxide from the 3-(trifluoromethyl)benzoyl cation. |

| [C₆H₄]⁺ | [C₆H₄]⁺ | 76 | Further fragmentation of the aromatic ring. |

Proposed Experimental Protocol

The following is a detailed methodology for the acquisition of the mass spectrum of this compound.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL of a 100 µg/mL solution in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Scan Range: m/z 50-400.

-

Solvent Delay: 3 minutes.

Visualization of Fragmentation Pathway

The logical relationship of the predicted fragmentation pathway is illustrated in the following diagram.

Caption: Predicted EI-MS fragmentation pathway of this compound.

References

- 1. americanelements.com [americanelements.com]

- 2. biosynce.com [biosynce.com]

- 3. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 4. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Infrared Spectrum of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone, a compound of interest in synthetic chemistry and drug development. This document outlines the expected vibrational frequencies, a comprehensive experimental protocol for acquiring the spectrum, and a visual representation of a key synthetic pathway.

Introduction

This compound (CAS No. 2003-10-3) is an α-haloketone with the chemical formula C₉H₆BrF₃O[1][2]. The presence of a carbonyl group, an aromatic ring with a trifluoromethyl substituent, and an α-bromo substitution gives this molecule a unique spectroscopic signature. Understanding its IR spectrum is crucial for its identification, purity assessment, and the study of its chemical reactions.

Predicted Infrared Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| ~3100-3000 | Medium-Weak | Aromatic C-H | Stretching |

| ~1700-1680 | Strong | C=O (Aryl ketone) | Stretching |

| ~1600, ~1585, ~1450 | Medium-Weak | C=C (Aromatic ring) | Stretching |

| ~1430-1400 | Medium | CH₂ (adjacent to C=O) | Scissoring |

| ~1320 | Strong | C-F (of CF₃) | Symmetric Stretching |

| ~1160, ~1120 | Strong | C-F (of CF₃) | Asymmetric Stretching |

| ~800-750 | Strong | C-H (Aromatic) | Out-of-plane Bending |

| ~700-600 | Medium | C-Br | Stretching |

Note: The conjugation of the carbonyl group with the aromatic ring is expected to lower the C=O stretching frequency compared to a saturated aliphatic ketone[4][5]. The electron-withdrawing trifluoromethyl group and the α-bromine atom can also influence the electronic environment of the carbonyl group and shift its characteristic absorption frequency.

Experimental Protocol for Infrared Spectroscopy

The following protocol details the methodology for obtaining a high-quality FT-IR spectrum of solid this compound.

1. Sample Preparation (KBr Pellet Method)

-

Materials: this compound, Infrared (IR) grade Potassium Bromide (KBr), agate mortar and pestle, pellet press, and sample holder.

-

Procedure:

-

Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum.

-